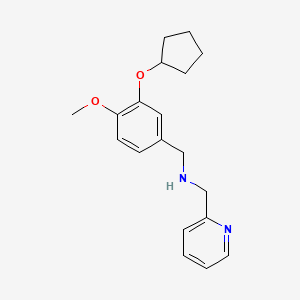![molecular formula C16H21N3O B7499039 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide, also known as IMCA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. IMCA is a small molecule that can selectively bind to specific proteins and modulate their activity, making it a promising candidate for drug development. In
Mechanism of Action
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide works by selectively binding to specific proteins, known as bromodomains, which are involved in the regulation of gene expression. By binding to these proteins, this compound can modulate their activity and affect the expression of genes that are involved in cancer and inflammation. This compound has been shown to bind to a specific bromodomain, called BRD4, which is overexpressed in many types of cancer cells. By inhibiting the activity of BRD4, this compound can reduce the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of certain proteins that are involved in cancer and inflammation, leading to decreased cell proliferation and inflammation. This compound has also been shown to modulate the expression of genes that are involved in these processes. In addition, this compound has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide in lab experiments is its selectivity for specific proteins, which allows for targeted modulation of protein activity. This compound is also a small molecule, which makes it easier to synthesize and modify. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain assays. In addition, the synthesis of this compound can be challenging and time-consuming, which may limit its use in some labs.
Future Directions
There are several future directions for the study of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide. One area of research is the development of more efficient synthesis methods for this compound, which could increase its availability for research and drug development. Another direction is the investigation of this compound's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer and inflammation.
Synthesis Methods
The synthesis of 2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide involves several steps, starting from the reaction of 2-bromo-1-(4-methylcyclohexyl)-1H-imidazo[4,5-b]pyridine with lithium diisopropylamide (LDA) to form the corresponding lithium salt. This intermediate is then reacted with N-(2-chloroacetyl)pyrrolidine to give the desired product, this compound. The yield of this reaction is typically around 50-60%, and the purity can be improved by recrystallization or chromatography.
Scientific Research Applications
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to inhibit the activity of certain proteins that are involved in these processes, leading to decreased cell proliferation and inflammation. This compound has also been investigated as a potential treatment for other diseases such as Alzheimer's and Parkinson's, due to its ability to modulate protein activity in the brain.
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-5-7-13(8-6-12)18-16(20)10-14-11-19-9-3-2-4-15(19)17-14/h2-4,9,11-13H,5-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFYUBRGZOLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7498960.png)



![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)


![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)

![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)




